molecular formula C10H13NO2 B2732381 4-(Phenylamino)oxolan-3-ol CAS No. 1178915-18-8

4-(Phenylamino)oxolan-3-ol

Cat. No. B2732381
CAS RN: 1178915-18-8
M. Wt: 179.219
InChI Key: CRQDZCFZZQNQJD-UHFFFAOYSA-N
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Description

“4-(Phenylamino)oxolan-3-ol” is a chemical compound that is not widely documented in the literature. It is a derivative of oxolan-3-ol , which is a heterocyclic compound with a molecular formula of C4H8O2 . Oxolan-3-ol is also known as (3S)-oxolan-3-ol .

Scientific Research Applications

Pharmaceutical Industry

Oxetan-3-ol serves as a valuable building block in pharmaceutical synthesis. Its unique structure allows for the creation of diverse drug molecules. Researchers have explored its potential in designing novel drugs for various therapeutic areas, including antiviral, antibacterial, and anticancer agents .

Flavor and Fragrance Industry

Due to its pleasant odor and stability, oxetan-3-ol finds applications in the flavor and fragrance industry. It contributes to the creation of fragrances, perfumes, and other scented products. Chemists appreciate its versatility in forming esters and other aroma compounds .

Polymer Chemistry

Oxetan-3-ol derivatives can be incorporated into polymer structures. These polymers exhibit unique properties, such as improved solubility, biodegradability, and mechanical strength. Researchers investigate their use in drug delivery systems, tissue engineering, and biocompatible materials .

Organic Synthesis

The regioselective ring-opening reaction of epoxides with 2-bromobenzoic acid, catalyzed by tetrabutylammonium bromide (TBAB), efficiently produces oxetan-3-ol. This synthetic protocol simplifies the preparation of β-hydroxy esters, which are essential intermediates in organic synthesis .

Antioxidant Activity

Although not extensively studied, oxetan-3-ol derivatives may exhibit antioxidant properties. Researchers explore their potential as natural antioxidants, which could have health-promoting benefits .

Biological Activity Investigations

While more research is needed, some studies suggest that oxetan-3-ol derivatives might possess antifungal and anti-inflammatory properties. These findings open avenues for further exploration in the field of bioactive compounds .

properties

IUPAC Name

4-anilinooxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c12-10-7-13-6-9(10)11-8-4-2-1-3-5-8/h1-5,9-12H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQDZCFZZQNQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Phenylamino)oxolan-3-ol

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